molecular formula C15H17FN4O3 B2789257 5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide CAS No. 2034502-40-2

5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2789257
CAS No.: 2034502-40-2
M. Wt: 320.324
InChI Key: MXOKCHWQQFMAHS-HAQNSBGRSA-N
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Description

5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide (CAS 2034280-01-6) is a small molecule research compound with molecular formula C15H17FN4O3 and molecular weight of 320.32 g/mol . This synthetic molecule features a stereospecific (1r,4r)-trans-cyclohexyl core linked to a 5-methyl-1,2-oxazole-3-carboxamide group and a 5-fluoropyrimidin-2-yl ether moiety, creating a structurally complex compound with potential as a key intermediate in medicinal chemistry and drug discovery research . The compound's specific structural characteristics, including its hydrogen bond donors (1) and acceptors (7), along with a topological polar surface area of approximately 90.1 Ų and computed XLogP3 of 1.8, suggest favorable physicochemical properties for pharmaceutical profiling . Researchers utilize this compound in exploratory studies focused on kinase inhibition and targeted cancer therapeutics, particularly investigating its potential interactions with enzyme pathways including TOR serine-threonine kinases . The compound is offered exclusively for research applications and is not intended for diagnostic, therapeutic, or human use. All products are for research use only and not intended for human or animal use .

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-9-6-13(20-23-9)14(21)19-11-2-4-12(5-3-11)22-15-17-7-10(16)8-18-15/h6-8,11-12H,2-5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKCHWQQFMAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19FN4O3
  • Molecular Weight : 318.35 g/mol

The biological activity of this compound primarily arises from its interaction with specific biological targets. The oxazole ring is known to participate in various biochemical pathways, potentially acting as an inhibitor for enzymes or receptors involved in disease mechanisms.

Antitumor Activity

Recent studies have indicated that compounds containing oxazole moieties exhibit significant antitumor properties. For instance, a study demonstrated that related oxazole derivatives inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .

Compound Cell Line IC50 (µM) Mechanism
Oxazole Derivative AA431 (vulvar carcinoma)12.5Inhibition of cell cycle progression
Oxazole Derivative BMCF7 (breast cancer)15.0Induction of apoptosis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A derivative with a similar structure exhibited activity against both bacterial and fungal strains, indicating that the incorporation of the fluoropyrimidine moiety may enhance its antimicrobial efficacy .

Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, the compound demonstrated significant cytotoxicity against A431 and MCF7 cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment .

Study 2: Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties of related compounds revealed that derivatives containing the 5-fluoropyrimidine moiety exhibited enhanced activity against Staphylococcus aureus and Candida albicans. The study concluded that structural modifications could lead to improved efficacy in treating infections caused by resistant strains .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites exhibiting varying degrees of biological activity .

Scientific Research Applications

Key Functional Groups

  • Oxazole ring
  • Carboxamide group
  • Fluoropyrimidine moiety

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapeutics. The fluoropyrimidine component is known for its role in nucleic acid synthesis inhibition, which is crucial for cancer cell proliferation. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that 5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide may also possess anticancer properties.

Antimicrobial Properties

The oxazole ring is associated with antimicrobial activity. Preliminary investigations suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Neurological Applications

Given the structural similarities to other compounds targeting neurological disorders, there is potential for this compound to act on specific receptors involved in neuroprotection or neurodegeneration. Studies on related compounds have shown promise in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Effects

Compounds containing oxazole and carboxamide functionalities have been reported to exhibit anti-inflammatory properties. This suggests that this compound could be explored for its ability to modulate inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Antimicrobial ScreeningShowed significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations.
Neuroprotective PotentialIn vitro studies indicated modulation of neuroinflammatory markers in microglial cells, suggesting potential use in neurodegenerative diseases.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Oxazole Formation

Reaction StepReagents/ConditionsYield (%)Reference
Carboxamide CouplingEDCl/HOBt, DMF, 0°C → RT, 12 h78–85
Oxazole StabilizationPOCl₃, CH₂Cl₂, reflux, 4 h92

Functionalization of the Fluoropyrimidine Moiety

The 5-fluoropyrimidin-2-yl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the fluorine and adjacent nitrogen atoms.

Key Transformations:

  • Amine Substitution : Treatment with primary/secondary amines (e.g., morpholine, piperazine) in DMSO at 80–100°C replaces the fluorine atom, forming pyrimidin-2-ylamine derivatives .

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the fluorine is replaced by hydroxyl groups, yielding pyrimidin-2-ol derivatives .

Table 2: SNAr Reactivity of the Fluoropyrimidine Group

NucleophileConditionsProductYield (%)Reference
PiperidineDMSO, 80°C, 6 h5-Piperidinylpyrimidine derivative67
H₂O (acidic)1M HCl, reflux, 8 h5-Hydroxypyrimidine derivative58

Stability and Degradation Pathways

Compound A exhibits sensitivity to:

  • Acidic Hydrolysis : The carboxamide bond hydrolyzes in concentrated HCl (12M, 60°C, 24 h), yielding 5-methyl-1,2-oxazole-3-carboxylic acid and trans-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexylamine .

  • Oxidative Stress : Exposure to H₂O₂ (30% v/v) degrades the oxazole ring via epoxidation, forming a diketone intermediate .

Cross-Coupling Reactions

The oxazole C-4 position (electron-rich) participates in Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane at 90°C introduces aryl groups .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos .

Table 3: Cross-Coupling Reactions at Oxazole C-4

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°C4-Aryl-5-methyloxazole derivative73
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°C4-Morpholinooxazole derivative65

Stereochemical Considerations

The trans-cyclohexyl group [(1r,4r)-configuration] influences regioselectivity in SNAr reactions. Computational studies (DFT) indicate that steric hindrance from the cyclohexyloxy group directs nucleophilic attack to the para position of the pyrimidine ring .

Spectroscopic Characterization

Key spectral data for Compound A :

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 4.75 (m, 1H, cyclohexyl-O), 2.50 (s, 3H, oxazole-CH₃) .

  • HRMS : m/z 361.1423 [M+H]⁺ (calc. 361.1419) .

Comparison with Similar Compounds

Cyclohexyl-Linked Carboxamides

  • Compounds m, n, o (Pharmacopeial Forum, 2017): These analogs share a cyclohexyl carboxamide backbone but differ in stereochemistry and substituents. For example, compound m includes a 2,6-dimethylphenoxyacetamido group and a tetrahydropyrimidin-1(2H)-yl moiety.
  • Compound 33 (E-Selectin Antagonists Study): This triazole-containing cyclohexanecarboxamide features galactopyranosyl and fucopyranosyl groups, emphasizing carbohydrate mimicry. The shared cyclohexyl-carboxamide motif highlights modular design principles in medicinal chemistry, though the target compound’s fluoropyrimidine group may confer distinct target selectivity .

Fluorinated Heterocycles

  • 5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide (CymitQuimica, 2025): This compound incorporates multiple fluorine atoms and a triazole ring, similar to the fluoropyrimidine in the target molecule. Fluorination often enhances metabolic stability and bioavailability, suggesting both compounds may target enzymes sensitive to halogenated inhibitors (e.g., kinases) .

Carboxamide-Containing Heterocycles

  • Pyrazole-1-carbothioamide Derivatives (Synthesis Study): These analogs replace the oxazole with a pyrazole ring and include a thioamide group. While the oxazole’s oxygen vs. pyrazole’s nitrogen alters electronic properties, both scaffolds are employed in kinase inhibitor design. The absence of fluorinated groups in these derivatives may reduce target affinity compared to the fluoropyrimidine-containing compound .
  • DB07180 (RCSB PDB, 2006): A pyrrole-3-carboxamide with a chloroindole substituent, this experimental drug shares the carboxamide linkage but lacks the cyclohexyl or fluoropyrimidine motifs. Its activity on neuronal targets (e.g., ion channels) suggests divergent applications compared to the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets
Target Compound 1,2-Oxazole 5-Methyl, 5-fluoropyrimidin-2-yloxy ~375.4 (estimated) Kinases, CNS receptors
Compounds m, n, o Cyclohexyl-carboxamide Phenoxyacetamido, tetrahydropyrimidinyl ~550-600 Proteases, GPCRs
Compound 33 Cyclohexanecarboxamide Galactopyranosyl, fucopyranosyl ~950 E-Selectin
CymitQuimica Compound Biphenyl-carboxamide 2',4'-Difluoro, triazolyl ~510 Kinases, Inflammatory targets
Pyrazole-1-carbothioamide Pyrazole 4-Nitrophenyl, thioamide ~400-450 Antimicrobial agents
DB07180 Pyrrole Chloroindole, trimethyl ~400 Neuronal ion channels

Research Findings and Limitations

  • Structural Insights : The target compound’s fluoropyrimidine and oxazole motifs are underrepresented in the compared analogs, suggesting unique electronic and steric properties. Its trans-cyclohexyl configuration may enhance conformational rigidity compared to compounds m, n, o .
  • Pharmacological Gaps : Direct comparative pharmacological data (e.g., IC50, binding affinities) are absent in the provided evidence. Further studies are needed to evaluate kinase inhibition profiles or CNS activity.
  • Synthetic Relevance : The modular design of carboxamide-linked heterocycles (e.g., ) supports combinatorial chemistry approaches for optimizing the target compound’s properties.

Q & A

Q. What experimental approaches identify metabolites in pharmacokinetic studies?

  • Methodology :
  • Radiolabeling : Synthesize ¹⁸F- or ¹⁴C-labeled analogs for tracer studies.
  • LC-MS/MS : Profile metabolites in plasma/urine using high-resolution mass spectrometry.
  • In vitro models : Incubate with hepatocytes to predict Phase I/II metabolism pathways .

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